molecular formula C22H23ClN6O3 B11049255 1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea

1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea

Cat. No. B11049255
M. Wt: 454.9 g/mol
InChI Key: LLSFXQLPSOTTAQ-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group, a dimethoxyphenyl group, and a dimethylpyrimidinyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine to form the urea linkage.

    Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a chlorine atom, often using chlorinating agents like thionyl chloride.

    Attachment of the Dimethoxyphenyl Group: This can be done through electrophilic aromatic substitution, where the dimethoxy groups are introduced using methoxy reagents under acidic conditions.

    Incorporation of the Dimethylpyrimidinyl Group: This step might involve the use of pyrimidine derivatives and coupling reactions facilitated by catalysts such as palladium.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalyst Optimization: Using specific catalysts to improve reaction rates and selectivity.

    Purification Techniques: Employing methods like recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic media, with reagents like potassium permanganate.

    Reduction: Often carried out in anhydrous conditions using solvents like ether or tetrahydrofuran.

    Substitution: Conditions vary widely but may include the use of catalysts, solvents, and temperature control.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: May yield hydroxylated derivatives.

    Reduction: Could produce amine derivatives.

    Substitution: Might result in various substituted urea compounds.

Scientific Research Applications

1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting itself between DNA bases, potentially affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea: shares similarities with other urea derivatives, such as:

Uniqueness

The uniqueness of 1-(3-chlorophenyl)-3-[N-(2,5-dimethoxyphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties

properties

Molecular Formula

C22H23ClN6O3

Molecular Weight

454.9 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[(E)-N-(2,5-dimethoxyphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]urea

InChI

InChI=1S/C22H23ClN6O3/c1-13-10-14(2)25-20(24-13)28-21(27-18-12-17(31-3)8-9-19(18)32-4)29-22(30)26-16-7-5-6-15(23)11-16/h5-12H,1-4H3,(H3,24,25,26,27,28,29,30)

InChI Key

LLSFXQLPSOTTAQ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(\NC2=C(C=CC(=C2)OC)OC)/NC(=O)NC3=CC(=CC=C3)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(NC2=C(C=CC(=C2)OC)OC)NC(=O)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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